Acide 3-(3-méthylbutanamido)propanoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

3-(3-Methylbutanamido)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its role in metabolic pathways and as a potential therapeutic agent.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylbutanamido)propanoic acid typically involves the reaction of leucine with propanoic acid under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of 3-(3-Methylbutanamido)propanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Methylbutanamido)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Mécanisme D'action

The mechanism of action of 3-(3-Methylbutanamido)propanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating metabolic pathways and influencing the activity of enzymes involved in amino acid metabolism . The exact molecular targets and pathways are still under investigation, but it is known to interact with various enzymes and receptors in the body .

Comparaison Avec Des Composés Similaires

Similar Compounds

Leucine: An essential amino acid and precursor to 3-(3-Methylbutanamido)propanoic acid.

Beta-alanine: A non-essential amino acid that is structurally similar to the compound.

N-acetyl-leucine: Another derivative of leucine with similar properties.

Uniqueness

3-(3-Methylbutanamido)propanoic acid is unique due to its specific structure, which combines the properties of leucine and beta-alanine. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research and industrial applications.

Activité Biologique

3-(3-Methylbutanamido)propanoic acid, also known as a derivative of leucine, is a compound of interest in various fields including biochemistry, pharmacology, and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

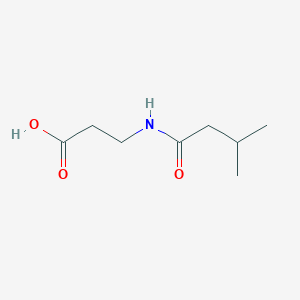

- IUPAC Name : 3-(3-Methylbutanamido)propanoic acid

- Molecular Formula : C8H15NO3

- CAS Number : 923249-19-8

The compound features an amide functional group that connects a propanoic acid moiety to a branched-chain amino acid structure, which is crucial for its biological activity.

Biological Activity Overview

3-(3-Methylbutanamido)propanoic acid has been studied for its role in metabolic pathways, particularly those involving amino acids. Its structural similarity to leucine suggests potential interactions with signaling pathways related to muscle metabolism and energy homeostasis.

The compound is believed to modulate several metabolic pathways:

- Amino Acid Metabolism : It influences the activity of enzymes involved in amino acid catabolism.

- mTOR Pathway Activation : Similar to leucine, it may activate the mechanistic target of rapamycin (mTOR), a key regulator of cell growth and metabolism.

Case Studies and Experimental Data

Several studies have investigated the biological effects of 3-(3-Methylbutanamido)propanoic acid:

- Muscle Protein Synthesis : In a study examining the effects on skeletal muscle cells, the compound enhanced protein synthesis rates. This effect was linked to increased activation of mTOR signaling pathways, suggesting its potential as a nutritional supplement for muscle recovery and growth.

- Metabolic Disorders : Research has indicated that this compound may have therapeutic implications for metabolic disorders such as obesity and type 2 diabetes by improving insulin sensitivity and glucose metabolism.

- Neuroprotective Effects : Preliminary studies suggest that 3-(3-Methylbutanamido)propanoic acid may exert neuroprotective effects through anti-inflammatory mechanisms, potentially benefiting conditions like neurodegeneration.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Leucine | High | Essential amino acid; mTOR activator |

| Beta-Alanine | Moderate | Non-essential amino acid; performance enhancer |

| N-acetyl-leucine | Moderate | Neuroprotective properties; enhances cognitive function |

Safety and Toxicology

While the compound shows promise in various applications, safety assessments indicate potential irritations:

- Skin irritation (H315)

- Serious eye irritation (H319)

- Respiratory irritation (H335)

These findings necessitate careful handling in laboratory settings and further investigation into long-term effects.

Future Directions in Research

Research on 3-(3-Methylbutanamido)propanoic acid is still emerging, with several areas identified for future exploration:

- Clinical Trials : To validate its efficacy in muscle recovery and metabolic health.

- Mechanistic Studies : To elucidate detailed pathways through which it exerts its biological effects.

- Formulation Development : Investigating its use in dietary supplements or pharmaceutical formulations targeting specific health conditions.

Propriétés

IUPAC Name |

3-(3-methylbutanoylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-6(2)5-7(10)9-4-3-8(11)12/h6H,3-5H2,1-2H3,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGIUJGAKPQJQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.